VT107

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VT107 is a potent and orally active inhibitor of pan-TEAD auto-palmitoylation. It is primarily used in cancer research due to its ability to inhibit the proliferation of cells with mutations or deficiencies in the neurofibromatosis type 2 gene. The compound has shown significant promise in preclinical studies, particularly in the context of mesothelioma and other cancers driven by dysregulation of the Hippo-YAP pathway .

Preparation Methods

The synthesis of VT107 involves several steps, including the preparation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is an enantiomer analogous to VT104, suggesting that similar synthetic strategies may be employed .

Chemical Reactions Analysis

VT107 primarily undergoes inhibition reactions, specifically targeting the palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, thereby blocking TEAD-mediated gene transcription. The compound is effective at micromolar concentrations, with an IC50 value of 4.93 nM for blocking TEAD-mediated gene transcription .

Scientific Research Applications

VT107 has a wide range of applications in scientific research:

Cancer Research: this compound is used to study the proliferation of cancer cells, particularly those with mutations or deficiencies in the neurofibromatosis type 2 gene. .

Biological Studies: The compound is used to investigate the Hippo-YAP pathway, a critical signaling pathway involved in cell proliferation, survival, and migration.

Drug Development: This compound serves as a lead compound for the development of new cancer therapeutics targeting the TEAD-YAP/TAZ interaction

Mechanism of Action

VT107 exerts its effects by inhibiting the auto-palmitoylation of TEAD proteins. This inhibition prevents the association of TEAD with YAP and TAZ, which are transcriptional co-activators involved in the Hippo-YAP pathway. By blocking this interaction, this compound effectively suppresses the transcription of genes involved in cell proliferation and survival. The compound is particularly effective in cells with mutations or deficiencies in the neurofibromatosis type 2 gene, which are common in certain types of cancer .

Comparison with Similar Compounds

VT107 is similar to other TEAD inhibitors such as VT104 and VT103. this compound is more potent and has better oral bioavailability compared to its analogs. It is also more effective at inhibiting the palmitoylation of TEAD2 and TEAD4 proteins . Other similar compounds include:

VT104: An earlier analog of this compound with slightly lower potency.

VT103: Another TEAD inhibitor with different selectivity and potency profiles

This compound stands out due to its higher potency and better pharmacokinetic properties, making it a valuable tool in cancer research and drug development .

Biological Activity

VT107 is a novel compound recognized for its potent biological activity as a pan-TEAD auto-palmitoylation inhibitor. This compound has gained attention in cancer research, particularly in relation to the Hippo signaling pathway, which plays a crucial role in cell growth regulation and tumor suppression.

This compound functions by inhibiting the palmitoylation of TEAD proteins, specifically TEAD1, TEAD3, and TEAD4. This inhibition leads to a decrease in palmitoylated forms of these proteins and an increase in their unpalmitoylated counterparts. The compound effectively blocks the interaction between YAP/TAZ (Yes-associated protein/Transcriptional co-activator with PDZ-binding motif) and TEAD proteins, which is critical for the transcriptional regulation of genes involved in cell proliferation and survival .

Key Findings:

- Inhibition of Palmitoylation : this compound significantly inhibits the palmitoylation of endogenous TEAD proteins in cell lines such as HEK293T, demonstrating its potency at concentrations as low as 3 µmol/L .

- Effect on Cell Proliferation : In NF2-deficient cell lines, this compound has been shown to inhibit cell proliferation effectively, indicating its potential as a therapeutic agent against tumors characterized by NF2 mutations .

In Vivo Studies

In vivo pharmacokinetic studies have demonstrated that this compound can be administered orally at doses around 10 mg/kg. The compound shows promising results in mouse models, particularly those engineered to mimic human tumors associated with NF2 mutations. Notably, the compound's efficacy was assessed through various dosing regimens, revealing significant tumor regression in treated mice .

Table 1: Summary of In Vivo Studies with this compound

Resistance Mechanisms

Recent studies have explored resistance mechanisms related to this compound treatment. In NF1 mutant cells, resistance was linked to the partial reinstatement of genes sensitive to YAP/TEAD inhibition. This suggests that while this compound is effective, certain genetic backgrounds may influence its therapeutic efficacy .

Gene Expression Modulation

This compound treatment has been shown to significantly impact gene expression profiles within treated cells. Notable downregulation of YAP/TAZ target genes such as NPPB, IGFBP3, and CTGF was observed, indicating a robust modulation of pathways associated with cell growth and survival .

Table 2: Gene Expression Changes Induced by this compound

| Gene | Expression Change | Function |

|---|---|---|

| NPPB | Downregulated | Involved in cardiac function |

| IGFBP3 | Downregulated | Regulates insulin-like growth factor |

| CTGF | Downregulated | Promotes cell proliferation |

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific cancer models:

- Mesothelioma : In laboratory settings, this compound has demonstrated significant anti-tumor effects in mesothelioma models, particularly those lacking functional NF2 genes. The compound inhibited tumor growth and altered gene expression profiles indicative of reduced YAP activity .

- Schwannoma Tumors : Inhibition of YAP/TAZ-driven TEAD activity using this compound has shown potential not only to halt tumor growth but also to induce regression in schwannoma tumors derived from NF2-deficient cells .

Properties

IUPAC Name |

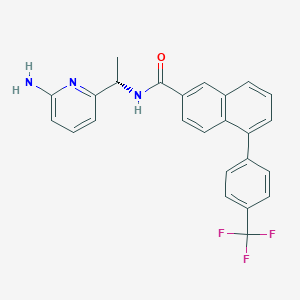

N-[(1S)-1-(6-aminopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O/c1-15(22-6-3-7-23(29)31-22)30-24(32)18-10-13-21-17(14-18)4-2-5-20(21)16-8-11-19(12-9-16)25(26,27)28/h2-15H,1H3,(H2,29,31)(H,30,32)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEXKSHQMHIUFP-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CC=C1)N)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.